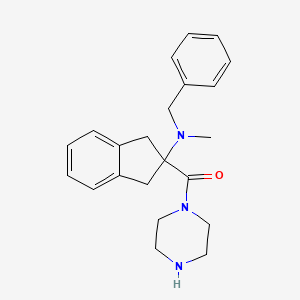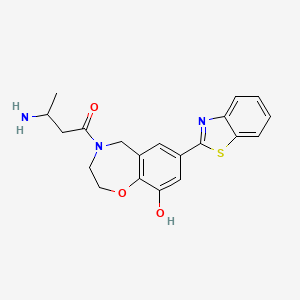![molecular formula C21H20Cl2N2O2 B5399656 N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B5399656.png)
N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide], commonly known as CPCA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPCA is a derivative of acrylamide, which is widely used in the production of polymers, adhesives, and coatings. However, CPCA has unique properties that make it a valuable tool in research, particularly in the study of biological systems. In
Wissenschaftliche Forschungsanwendungen
CPCA has been used in various scientific research applications due to its ability to selectively inhibit the activity of certain enzymes and proteins. For example, CPCA has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glucose metabolism and cell proliferation. Inhibition of GSK-3 by CPCA has been shown to have therapeutic potential in the treatment of diseases such as diabetes and cancer.
CPCA has also been used as a tool in the study of the endocannabinoid system (ECS), which is involved in the regulation of various physiological processes such as pain, appetite, and mood. CPCA has been shown to selectively inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Inhibition of FAAH by CPCA has been shown to increase the levels of endocannabinoids in the body, which may have therapeutic potential in the treatment of pain and anxiety disorders.
Wirkmechanismus
The mechanism of action of CPCA involves the covalent binding of the compound to the active site of the target enzyme or protein. This binding results in the inhibition of the enzymatic activity, leading to downstream effects on various physiological processes. CPCA has been shown to selectively bind to the active site of GSK-3 and FAAH, resulting in the inhibition of their enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPCA depend on the specific target enzyme or protein being inhibited. Inhibition of GSK-3 by CPCA has been shown to have effects on glucose metabolism, cell proliferation, and apoptosis. Inhibition of FAAH by CPCA has been shown to increase the levels of endocannabinoids in the body, resulting in effects on pain, appetite, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPCA is its ability to selectively inhibit the activity of certain enzymes and proteins, allowing for the study of specific physiological processes. CPCA is also relatively stable and soluble in organic solvents, making it easy to work with in the laboratory.
One limitation of CPCA is its potential for off-target effects, as the compound may bind to other enzymes or proteins in addition to the intended target. Another limitation is the potential for toxicity, as CPCA has been shown to be cytotoxic at high concentrations.
Zukünftige Richtungen
For the use of CPCA in scientific research include the development of more selective compounds that target specific enzymes or proteins, as well as the exploration of new applications for the compound in various fields. CPCA may also have potential for use in drug development, particularly in the treatment of diseases such as diabetes and cancer.
Synthesemethoden
The synthesis of CPCA involves the reaction of 3-chlorophenylacrylamide with 1,2-diaminopropane in the presence of a catalyst. The reaction yields a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of CPCA can be determined using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-15(25-21(27)11-9-17-5-3-7-19(23)13-17)14-24-20(26)10-8-16-4-2-6-18(22)12-16/h2-13,15H,14H2,1H3,(H,24,26)(H,25,27)/b10-8+,11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWEWFVAJKSBR-GFULKKFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=CC=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=CC=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{2,3,5,6-tetrafluoro-4-[3-(1-piperidinyl)-1-propen-1-yl]phenoxy}benzoate hydrochloride](/img/structure/B5399585.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-6-ylbenzoic acid](/img/structure/B5399590.png)
![2-hydroxy-4-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5399593.png)
![N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5399604.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5399606.png)
![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5399614.png)
![N-[2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-(hydroxymethyl)-2-oxoethyl]acetamide](/img/structure/B5399620.png)


![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5399637.png)
![2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5399642.png)
![methyl 7-(3,5-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5399651.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5399652.png)
![4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5399663.png)